4-Cyclopropyl-1,2,5-thiadiazol-3-amine
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Overview
Description
4-Cyclopropyl-1,2,5-thiadiazol-3-amine is a heterocyclic compound with the molecular formula C5H7N3S and a molecular weight of 141.2 g/mol This compound contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
4-Cyclopropyl-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects . For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Similarly, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
4-Cyclopropyl-1,2,5-thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as:
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Similar in structure but with different positioning of nitrogen and sulfur atoms in the ring, leading to different chemical properties and biological activities.
5-Cyclohexyl-1,3,4-thiadiazol-2-amine: Contains a cyclohexyl group instead of a cyclopropyl group, resulting in different steric and electronic effects.
5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine: Contains a pyridinyl group, which may enhance its biological activity due to the presence of an additional aromatic ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
IUPAC Name |
4-cyclopropyl-1,2,5-thiadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLIQXFEAMXACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496127-98-0 |
Source
|
Record name | 4-cyclopropyl-1,2,5-thiadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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